3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate
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Overview
Description
3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate is an organic compound with the molecular formula C17H12O4S2. This compound is characterized by the presence of two thiophene rings and a phenyl ring, which are connected through ester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate typically involves the esterification of 3-methyl-5-hydroxyphenyl 2-thiophenecarboxylate with 2-thiophenecarbonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ester linkages can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of thiophene rings can facilitate π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-hydroxyphenyl 2-thiophenecarboxylate
- 2-thiophenecarbonyl chloride
- 3-methyl-5-bromophenyl 2-thiophenecarboxylate
Uniqueness
3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate is unique due to its dual thiophene and phenyl structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C17H12O4S2 |
---|---|
Molecular Weight |
344.4g/mol |
IUPAC Name |
[3-methyl-5-(thiophene-2-carbonyloxy)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C17H12O4S2/c1-11-8-12(20-16(18)14-4-2-6-22-14)10-13(9-11)21-17(19)15-5-3-7-23-15/h2-10H,1H3 |
InChI Key |
GWSQGTOZQIPWES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CS2)OC(=O)C3=CC=CS3 |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CS2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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